molecular formula C20H20FN3O5 B2991547 1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1170244-74-2

1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2991547
CAS RN: 1170244-74-2
M. Wt: 401.394
InChI Key: MZILKICQDFKYAI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . It has potential anticancer activity .


Synthesis Analysis

The synthesis of similar compounds involves reactions of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds are characterized by 1H and 13C NMR and mass spectra .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental analyses) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental analyses) .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazole derivatives, including those similar to 1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide, has been a subject of interest due to their potential biological and pharmaceutical applications. Studies have demonstrated methods for synthesizing such compounds and evaluating their structural characteristics using various analytical techniques. For example, the synthesis of pyrazole derivatives has been explored through reactions involving amino compounds and their subsequent analysis using spectroscopic methods to confirm their structures (Hassan et al., 2015).

Potential Biological Activities

The exploration of biological activities of pyrazole derivatives is a significant area of research. Various studies have assessed the cytotoxic activities of these compounds against different cancer cell lines, highlighting their potential as therapeutic agents. For instance, some derivatives have been evaluated for their cytotoxicity against human cancer cell lines, demonstrating promising activity which suggests their potential in cancer therapy (Ahsan et al., 2018).

Material Science Applications

Beyond biomedical research, pyrazole derivatives have also been investigated for their applications in material science. For example, studies on polyamides containing bis(diphenylamino)-fluorene moieties have shown that these materials exhibit remarkable electrochromic and electrofluorescent properties, indicating their potential for use in electronic devices (Sun et al., 2016).

Future Directions

The future directions for this compound could involve further investigation of its potential anticancer activity and other biological activities. The development of new anticancer agents that minimize side effects is a current focus in medicinal chemistry .

properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5/c1-26-15-9-13(10-16(27-2)19(15)29-4)22-20(25)18-17(28-3)11-24(23-18)14-7-5-12(21)6-8-14/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZILKICQDFKYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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